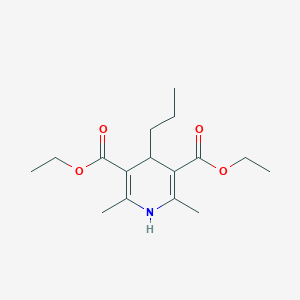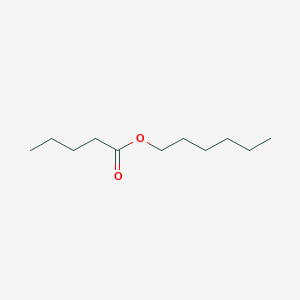
Methyl O-methylpodocarpate
Overview
Description
Methyl O-methylpodocarpate is a chemical compound with the molecular formula C19H26O3 and a molecular weight of 302.41 g/mol It is a methyl ester derivative of podocarpic acid, a naturally occurring diterpenoid found in the Podocarpaceae family of conifers
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl O-methylpodocarpate typically involves the esterification of podocarpic acid. One common method includes the reaction of podocarpic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain optimal reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Methyl O-methylpodocarpate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield podocarpic acid derivatives, while reduction can produce alcohols .
Scientific Research Applications
Methyl O-methylpodocarpate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cancer.
Mechanism of Action
The mechanism by which Methyl O-methylpodocarpate exerts its effects is primarily related to its cytotoxic properties. Studies have shown that it can inhibit the growth of certain cancer cells by interfering with cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with key enzymes and proteins involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Podocarpic Acid: The parent compound from which Methyl O-methylpodocarpate is derived.
Methyl 6 alpha-bromo-7-oxo-O-methylpodocarpate: A closely related compound with similar structural features.
Uniqueness: this compound is unique due to its specific esterification, which imparts distinct chemical properties and biological activities.
Properties
IUPAC Name |
methyl (1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-18-10-5-11-19(2,17(20)22-4)16(18)9-7-13-6-8-14(21-3)12-15(13)18/h6,8,12,16H,5,7,9-11H2,1-4H3/t16-,18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKWXDWRTACMCC-QRQLOZEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC3=C2C=C(C=C3)OC)(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC[C@]([C@@H]1CCC3=C2C=C(C=C3)OC)(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1231-74-9 | |
| Record name | Methyl (1S,4aS,10aR)-1,2,3,4,4a,9,10,10a-octahydro-6-methoxy-1,4a-dimethyl-1-phenanthrenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1231-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl [1S-(1α,4aα,10aβ)]-1,2,3,4,4a,9,10,10a-octahydro-6-methoxy-1,4a-dimethylphenanthren-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.609 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How can Nuclear Magnetic Resonance (NMR) spectroscopy be used to study the stereochemistry of Methyl O-methylpodocarpate?
A: Researchers have successfully employed a combination of NMR techniques, including NOED (Nuclear Overhauser Effect Spectroscopy), COSY (Correlation Spectroscopy), and HETCOR (Heteronuclear Correlation Spectroscopy), along with molecular mechanics calculations, to assign the 1H and 13C NMR spectra of this compound []. These studies provided insights into the spatial arrangement of atoms within the molecule, revealing its stereochemistry.
Q2: What spectral editing methods are useful for analyzing complex natural products like this compound using 13C CP/MAS NMR?
A: [] describes modified spectral editing methods for 13C CP/MAS NMR experiments that allow for the differentiation and identification of different carbon types (nonprotonated C, CH, CH2, and CH3) in complex solid samples. These methods, based on polarization transfer and spin manipulation techniques, were successfully applied to analyze this compound, showcasing their effectiveness in elucidating the structure of intricate natural products.
Q3: Can this compound be used as a starting material for synthesizing organometallic complexes?
A: Yes, research indicates that this compound can serve as a ligand in the formation of organometallic complexes. Studies have demonstrated the synthesis and electrophilic reactivity of manganese tricarbonyl complexes using this compound as a starting material []. This highlights the compound's versatility in inorganic and organometallic chemistry.
Q4: What are some of the chemical reactions that this compound can undergo?
A: this compound has been investigated in various chemical reactions. For instance, researchers have explored its low-temperature ozonolysis []. Additionally, a stereocontrolled total synthesis of racemic this compound has been achieved [], demonstrating its significance as a target in organic synthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[4-(Dimethylamino)phenyl]-2-[2-[4-(dimethylamino)phenyl]-1,3-dioxoinden-2-yl]indene-1,3-dione](/img/structure/B73671.png)





![1-Ethenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B73685.png)


![Diethyl [2-(phenylthio)ethyl]malonate](/img/structure/B73692.png)
